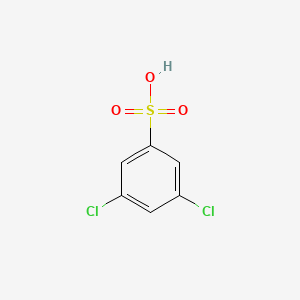

3,5-dichlorobenzenesulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUDUDQGIIQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436673 | |

| Record name | 3,5-dichlorobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33469-47-5 | |

| Record name | 3,5-Dichlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33469-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichlorobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-dichlorobenzenesulfonic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. As a halogenated aromatic sulfonic acid, this compound serves as a valuable intermediate and building block in various synthetic applications, from pharmaceuticals to specialty chemicals. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its chemical behavior and synthetic strategy. All protocols and claims are grounded in authoritative references to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

This compound is a solid organic compound characterized by a benzene ring substituted with two chlorine atoms at the meta positions and a sulfonic acid group. This substitution pattern dictates its electronic properties, reactivity, and physical characteristics. The strong electron-withdrawing nature of both the chlorine atoms and the sulfonic acid group renders the aromatic ring highly electron-deficient.

Key identifying information and computed physicochemical properties are summarized in the table below.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 33469-47-5 | [1] |

| Molecular Formula | C₆H₄Cl₂O₃S | [1] |

| Molecular Weight | 227.07 g/mol | |

| Physical Form | Solid | |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O | [1] |

| InChI Key | IJJUDUDQGIIQOO-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 62.8 Ų | [1] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is not achieved by the direct sulfonation of 1,3-dichlorobenzene. The two chlorine atoms in the meta-position are ortho-, para-directing, which would lead to the formation of 2,4- and 2,6-dichlorobenzenesulfonic acid isomers. Therefore, a more regioselective strategy is required. The most viable and documented pathway proceeds through the versatile intermediate, 3,5-dichloroaniline, via a Sandmeyer-type reaction to form the sulfonyl chloride, which is subsequently hydrolyzed.[2][3]

Causality of the Synthetic Route

The choice of 3,5-dichloroaniline as the starting material is critical for ensuring the desired 3,5-substitution pattern. The amino group serves as a synthetic handle that can be reliably converted into a diazonium salt. This diazonium intermediate is then susceptible to substitution by a sulfonyl group (introduced as sulfur dioxide), a transformation that would be impossible to achieve with such specificity via direct electrophilic aromatic substitution on 1,3-dichlorobenzene.

Detailed Experimental Protocol: Synthesis via 3,5-Dichloroaniline

This protocol describes a robust, multi-step synthesis to produce this compound with high purity.

Step 1: Diazotization of 3,5-Dichloroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3,5-dichloroaniline (1 equiv.) in concentrated hydrochloric acid (approx. 3 equiv.) and water.

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equiv.) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.[2]

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.

Step 2: Sulfonylation (Sandmeyer-type Reaction)

-

In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂(g) through the cooled solvent.

-

Add a catalytic amount of copper(I) chloride (approx. 0.1 equiv.) to this solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases. This step forms the key intermediate: 3,5-dichlorobenzenesulfonyl chloride .[3]

Step 3: Hydrolysis and Isolation

-

Carefully pour the reaction mixture from Step 2 over crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Collect the crude 3,5-dichlorobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

Transfer the crude sulfonyl chloride to a flask containing water and heat the mixture to reflux. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur.

-

Continue heating until the solid has completely dissolved, indicating the completion of the hydrolysis.

-

Cool the resulting clear solution to induce crystallization of this compound.

-

Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Field Insights

The reactivity of this compound is governed by its two primary functional components: the strongly acidic sulfonic acid group and the deactivated aromatic ring.

-

Reactions of the Sulfonic Acid Group: As a strong acid, it readily forms salts with bases. The most important reaction from a synthetic perspective is its conversion back to the sulfonyl chloride intermediate. Reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will yield 3,5-dichlorobenzenesulfonyl chloride .[4] This sulfonyl chloride is a versatile electrophile, readily reacting with nucleophiles such as alcohols (to form sulfonate esters), amines (to form sulfonamides), and Friedel-Crafts reactants.

-

Reactions of the Aromatic Ring: The benzene ring is significantly deactivated towards further electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the two chlorine atoms and the sulfonyl group. Forcing conditions would be required for reactions like nitration or further halogenation, and the substitution would be directed to the C4/C6 positions (ortho/para to the sulfonic acid group, which acts as a meta-director).

Analytical Characterization

Authoritative, publicly available experimental spectra for this compound are not widespread. One major supplier explicitly notes that analytical data is not collected for this compound as part of their catalog. Therefore, this section provides predicted spectral characteristics based on the known molecular structure, which can serve as a benchmark for researchers during characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the plane of symmetry in the molecule, the protons at C4 and C6 are chemically equivalent, as is the proton at C2.

-

δ ~7.5-7.7 ppm: A triplet (t) or a narrow multiplet, integrating to 1H, corresponding to the proton at the C2 position.

-

δ ~7.7-7.9 ppm: A doublet (d), integrating to 2H, corresponding to the equivalent protons at the C4 and C6 positions.

-

The exact chemical shifts will be solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments.

-

C1 (ipso-carbon attached to -SO₃H): ~140-145 ppm

-

C3/C5 (carbons attached to -Cl): ~135-138 ppm

-

C2: ~128-132 ppm

-

C4/C6: ~125-128 ppm

-

-

Infrared (IR) Spectroscopy:

-

~3200-2800 cm⁻¹: A very broad band characteristic of the O-H stretch in a strongly hydrogen-bonded sulfonic acid.

-

~1250-1160 cm⁻¹ & ~1080-1030 cm⁻¹: Two strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, respectively.

-

~800-600 cm⁻¹: Strong absorption corresponding to the C-Cl stretching vibrations.

-

~1600, 1475 cm⁻¹: Aromatic C=C stretching bands.

-

-

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of chlorine. The expected peaks would be at m/z 226 (for ³⁵Cl, ³⁵Cl), 228 (for ³⁵Cl, ³⁷Cl), and 230 (for ³⁷Cl, ³⁷Cl). The relative intensity of these peaks would be approximately 9:6:1.

-

Key Fragmentation: A significant fragment would be observed at m/z 145, corresponding to the loss of the sulfonyl group (-SO₃H).

-

Applications and Field Insights

While specific, large-scale applications for this compound are not widely publicized, its structure makes it a valuable intermediate in several areas:

-

Pharmaceutical and Agrochemical Synthesis: As with other dichlorinated aromatic compounds, it serves as a rigid scaffold. The sulfonic acid group can be converted to a sulfonamide, a common pharmacophore in many drug classes (e.g., diuretics, antibiotics).

-

Specialty Precipitating Agent: Aromatic sulfonic acids are known to form insoluble salts with specific amino acids or other organic bases. For example, the related 3,4-dichlorobenzenesulfonic acid has been effectively used to isolate histidine from protein hydrolysates.[5] By analogy, the 3,5-dichloro isomer could be investigated for similar selective precipitation applications in downstream processing and purification.

-

Dye and Pigment Manufacturing: The sulfonic acid group imparts water solubility, and the dichlorinated ring provides a stable core that can be further functionalized to create custom dyes.

Safety, Handling, and Storage

No specific GHS classification is widely available for this compound. However, based on data from its isomers, 3,4-dichlorobenzenesulfonic acid and 2,5-dichlorobenzenesulfonic acid , and its synthetic precursor, 3,5-dichlorobenzenesulfonyl chloride , a high degree of caution is warranted.[4][6] These related compounds are classified as corrosive.

Hazard Identification (Inferred)

| Hazard Class | GHS Classification (based on analogs) | Precautionary Statements | Reference |

| Skin Corrosion/Irritation | Category 1B/1C - Danger | H314: Causes severe skin burns and eye damage | [6] |

| Serious Eye Damage | Category 1 - Danger | P280: Wear protective gloves/clothing/eye protection/face protection | [6] |

| Corrosive to Metals | Category 1 - Warning | H290: May be corrosive to metals | - |

| Storage Class | 8A-8B (Combustible Corrosive) or 11 (Combustible Solid) | P405: Store locked up. P406: Store in corrosive resistant container. | [4] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed and made of a corrosive-resistant material.

-

Spill Response: In case of a spill, cordon off the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect the material into a suitable container for hazardous waste disposal. Do not add water.

Conclusion

This compound is a specialized chemical intermediate whose properties are defined by its unique substitution pattern. Its synthesis requires a nuanced, multi-step approach to ensure correct regiochemistry, highlighting the importance of retrosynthetic analysis in complex aromatic chemistry. While detailed analytical and safety data for this specific molecule are sparse, a robust understanding of its characteristics can be derived from its structure, its synthetic pathway, and the properties of closely related analogs. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound effectively and safely in their synthetic endeavors.

References

-

LookChem. (2005). Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2017). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

-

Journal of the Agricultural Chemical Society of Japan. (1951). 3,4~Dichlorobenzene sulfonic acid. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2015). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- Google Patents. (2016). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

PubChemLite. (n.d.). 3,4-dichlorobenzenesulfonic acid (C6H4Cl2O3S). Available at: [Link]

- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C6H4Cl2O3S | CID 10198459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of [35S]aryl sulfonyl chlorides from [ 35S]elemental sulfur - Lookchem [lookchem.com]

- 4. 3,5-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. icrwhale.org [icrwhale.org]

- 6. 3,4-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 253535 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3,5-Dichlorobenzenesulfonic Acid from 1,3-Dichlorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of specific isomers of functionalized aromatic compounds is a cornerstone of chemical and pharmaceutical development. This guide provides an in-depth technical overview of the synthesis of 3,5-dichlorobenzenesulfonic acid, a valuable research chemical, from 1,3-dichlorobenzene. The core of this process is the electrophilic aromatic substitution (EAS) reaction of sulfonation. A significant challenge in this synthesis is directing the incoming sulfonic acid group to the C-5 position of the 1,3-dichlorobenzene ring, a position that is electronically disfavored according to classical directing group effects. This document elucidates the mechanistic principles governing this regioselectivity, proposing a thermodynamically controlled pathway. A comprehensive, field-proven experimental protocol is detailed, alongside critical safety considerations for handling the potent reagents involved.

Introduction: The Synthetic Challenge

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms and a sulfonic acid group.[1][2] Such compounds serve as important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, where the sulfonic acid group imparts water solubility or acts as a reactive handle for further functionalization.[3]

The synthesis of this specific isomer from 1,3-dichlorobenzene presents a fascinating case study in electrophilic aromatic substitution. The two chlorine atoms on the starting material are deactivating yet ortho-, para-directing groups.[4] Standard electronic theory would predict sulfonation at the C-4 or C-6 positions, which are ortho and para to the chlorine atoms, or potentially the sterically hindered C-2 position. The formation of the 3,5-dichloro isomer (sulfonation at C-5) is electronically disfavored, requiring a nuanced understanding of reaction conditions to achieve the desired product. This guide addresses this challenge by exploring the principles of kinetic versus thermodynamic control inherent to aromatic sulfonation.

The Mechanism of Electrophilic Sulfonation

The sulfonation of aromatic rings is a classic electrophilic aromatic substitution (EAS) reaction.[5][6] The process involves the attack of the electron-rich aromatic π-system on a potent electrophile, followed by the restoration of aromaticity.

The Electrophile: Generation of Sulfur Trioxide (SO₃)

The reaction is typically performed using fuming sulfuric acid, also known as oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[7][8] The high concentration of SO₃, a powerful electrophile, makes oleum a much more potent sulfonating agent than concentrated sulfuric acid alone.[7][9] The electrophilicity of the sulfur atom in SO₃ is significantly enhanced by the three electronegative oxygen atoms pulling electron density away from it. In some mechanistic views, SO₃ is protonated by H₂SO₄ to form the even more reactive HSO₃⁺ cation.[5][9]

The General Reaction Pathway

The sulfonation mechanism proceeds through two key steps:[3]

-

Electrophilic Attack: The π-electrons of the 1,3-dichlorobenzene ring attack the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[5]

-

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) present in the reaction medium, removes a proton from the carbon atom bearing the newly attached -SO₃ group. This restores the stable aromatic π-system and yields the final product.[10]

The Regioselectivity Challenge: Kinetic vs. Thermodynamic Control

The directing effects of the two chlorine atoms on 1,3-dichlorobenzene favor substitution at the C-4 and C-6 positions (ortho/para). This would lead to the formation of 2,4-dichlorobenzenesulfonic acid as the primary kinetic product. However, unlike many other EAS reactions, aromatic sulfonation is reversible.[9]

This reversibility is the key to synthesizing the this compound isomer.

-

Kinetic Product: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest—in this case, the electronically favored 2,4-isomer.

-

Thermodynamic Product: By applying heat and using concentrated acid, the reaction conditions allow for equilibrium to be established.[11] The initially formed 2,4-isomer can undergo desulfonation, reverting to 1,3-dichlorobenzene.[9] Over time, the reaction mixture will equilibrate to favor the most thermodynamically stable isomer. The 3,5-dichloro isomer, while formed more slowly, is sterically less hindered than the 2,4-isomer (where the sulfonic acid group is ortho to a chlorine atom). This lower steric strain can render it the more stable, thermodynamic product.

Therefore, the synthesis relies on driving the reaction towards thermodynamic equilibrium through elevated temperatures and sufficient reaction time, allowing the initially formed kinetic products to rearrange to the desired, more stable 3,5-isomer.

Caption: Kinetic vs. Thermodynamic control in sulfonation.

Experimental Protocol

This protocol describes a general method for the sulfonation of 1,3-dichlorobenzene. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[7]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 14.7 g | 0.10 | Starting material. |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄ + SO₃ | N/A | 50 mL | - | Sulfonating agent (Oleum). Highly corrosive.[7] |

| Deionized Water | H₂O | 18.02 | As needed | - | For workup. |

| Sodium Chloride (NaCl) | NaCl | 58.44 | As needed | - | For salting out the product. |

| Ice | H₂O (solid) | 18.02 | As needed | - | For quenching. |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride).

-

Reagent Charging: Charge the flask with 1,3-dichlorobenzene (14.7 g, 0.10 mol).

-

Sulfonating Agent Addition: Place the flask in an ice-water bath. Slowly add fuming sulfuric acid (50 mL) to the dropping funnel. Add the oleum dropwise to the stirred 1,3-dichlorobenzene over a period of 30-45 minutes. Maintain the internal temperature between 0-10 °C during the addition to control the initial exothermic reaction.[7]

-

Thermodynamic Control Phase: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Slowly heat the reaction mixture to 100-120 °C.

-

Reaction: Maintain the temperature and continue stirring for 4-6 hours to allow for the equilibration to the thermodynamically favored 3,5-dichloro isomer. The reaction progress can be monitored by techniques like TLC or HPLC if desired.

-

Workup - Quenching: After the reaction period, allow the dark, viscous mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 400 g). With extreme caution and slow addition , pour the reaction mixture onto the crushed ice while stirring vigorously. This quenching process is highly exothermic.[7]

-

Product Isolation: The this compound should precipitate as a white solid from the cold, dilute acid solution. If precipitation is slow or incomplete, add solid sodium chloride in portions ("salting out") to decrease the product's solubility.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold saturated sodium chloride solution (brine) to remove residual acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The product is obtained as a solid.[12] Further purification can be achieved by recrystallization from a suitable solvent system, though this can be challenging due to the compound's properties.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this synthesis.

Reagent Hazards

| Reagent | Hazard Class | Key Precautions |

| Fuming Sulfuric Acid | Corrosive, Strong Oxidizer, Reacts violently with water | Handle only in a fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat.[7] |

| 1,3-Dichlorobenzene | Harmful if swallowed, Toxic to aquatic life, Combustible liquid | Avoid inhalation and skin contact. Store in a well-ventilated area away from heat sources. |

| Sulfonic Acids | Generally corrosive and cause skin/eye burns[13] | Handle with appropriate PPE. Avoid creating dust. |

Recommended Safety Procedures

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have a spill kit rated for corrosive materials (e.g., sodium bicarbonate for neutralization) on hand.

-

Quenching: The addition of the concentrated acid reaction mixture to ice is the most hazardous step. Perform this slowly in a large beaker to contain any splashing. Never add water to the concentrated acid mixture.[7]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic filtrates must be neutralized before disposal.

Conclusion

The synthesis of this compound from 1,3-dichlorobenzene is a practical demonstration of fundamental principles in organic chemistry, particularly the concept of thermodynamic versus kinetic control in electrophilic aromatic substitution. By leveraging the reversibility of the sulfonation reaction with elevated temperatures, it is possible to overcome the inherent electronic directing effects of the chloro-substituents to produce the sterically favored, thermodynamically stable 3,5-isomer. Careful attention to reaction conditions and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis in a research or development setting.

References

- Benchchem. (n.d.). Application Notes and Protocols for Sulfonation Reactions Using Oleum.

- Masterson, J. (2018, April 30). Electrophilic Aromatic Substitutions (2)

- OpenOChem Learn. (n.d.). EAS-Sulfonation.

- Purechemistry. (2023, April 4).

- Chem Help ASAP. (2019, October 8). sulfonation of aromatic rings by EAS reaction [Video]. YouTube.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Cerfontain, H., & Bosscher, J. K. (1966). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent.

- GoldBio. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt.

- National Center for Biotechnology Information. (n.d.). 3,4-Dichlorobenzenesulfonic acid.

- Study.com. (n.d.). Rank the compounds in the given group according to their reactivity toward electrophilic substitution. Chlorobenzene, o-dichlorobenzene, benzene.

- Sigma-Aldrich. (2023, November 6).

- National Center for Biotechnology Information. (n.d.). This compound.

- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

- Brown, R. (n.d.). aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry.

- Narducci, R., et al. (2021).

- Scilit. (n.d.). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent.

- Chemithon. (1997).

- Masterson, J. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Chemistry Steps. (n.d.). Sulfonation of Benzene.

- Narducci, R., et al. (2021).

- The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). 3,5-dichlorobenzene(35S)sulfonic acid.

- Quora. (2021, April 2).

- Brown, R. (n.d.). aromatic sulfonation electrophilic substitution mechanism. Doc Brown's Chemistry.

- Hand Wavy Chemistry. (2023, July 10). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors | A Hand Wavy Guide [Video]. YouTube.

- Human Metabolome Database. (2021, September 10). Showing metabocard for 3,5-Dichloro-2-hydroxybenzenesulfonic acid (HMDB0246049).

- PrepChem.com. (n.d.). Synthesis of 3,5-Dimethoxybenzene sulfonic acid chloride.

- Struble, J. (2021, January 9). 1,3-dichlorobenzene synthesis [Video]. YouTube.

- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.

- Journal of the Agricultural Chemical Society of Japan. (n.d.). 3,4-Dichlorobenzene sulfonic acid.

Sources

- 1. This compound | C6H4Cl2O3S | CID 10198459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. purechemistry.org [purechemistry.org]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3,4-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 253535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 3,5-Dichlorobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-dichlorobenzenesulfonic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages theoretical principles, predicted data, and comparative analysis with its isomers to offer an in-depth understanding of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and analytical sciences, enabling them to anticipate spectral behavior, design analytical methods, and interpret data involving this compound.

Introduction

This compound is a halogenated aromatic sulfonic acid. Its structure, featuring a benzene ring substituted with two chlorine atoms at the meta positions and a sulfonic acid group, dictates its chemical reactivity and physical properties. Understanding its spectroscopic signature is crucial for its identification, quantification, and characterization in various matrices. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions for its analysis, such as selecting appropriate solvents and understanding its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₃S | PubChem[1] |

| Molecular Weight | 227.06 g/mol | PubChem[1] |

| CAS Number | 33469-47-5 | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 62.8 Ų | PubChem[1][2] |

Predicted Spectroscopic Data and Interpretation

Due to the lack of available experimental spectra for this compound, this section provides a detailed prediction and interpretation of its spectroscopic characteristics based on established principles and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The aromatic region of the ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Chemical Shifts (δ): The protons on the aromatic ring are influenced by the electron-withdrawing effects of the two chlorine atoms and the sulfonic acid group. We can predict the following:

-

H-2 and H-6: These two protons are chemically equivalent and are expected to appear as a doublet. They are ortho to the sulfonic acid group and meta to the two chlorine atoms.

-

H-4: This proton is para to the sulfonic acid group and ortho to the two chlorine atoms, making it the most deshielded proton. It is expected to appear as a triplet.

-

-

Splitting Patterns (J-coupling): The coupling between the aromatic protons will follow standard ortho and meta coupling constants. This will result in a characteristic splitting pattern that can be used to confirm the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2, H-6 | 7.8 - 8.0 | Doublet (d) | J (meta) ≈ 2-3 |

| H-4 | 7.6 - 7.8 | Triplet (t) | J (meta) ≈ 2-3 |

| -SO₃H | 10.0 - 12.0 | Singlet (s, broad) | - |

Note: The chemical shift of the acidic proton of the sulfonic acid group is highly dependent on the solvent and concentration and may be broad or exchange with solvent protons.

Caption: General workflow for solid-state FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 226, corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

-

Fragmentation: Key fragmentation pathways for benzenesulfonic acids include the loss of SO₃ (80 Da) and SO₂OH (81 Da). [3] * [M - SO₃]⁺: A significant peak at m/z 146, corresponding to the dichlorobenzene cation.

-

[M - Cl]⁺: A peak at m/z 191.

-

[M - SO₂OH]⁺: A peak at m/z 145.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 226/228/230 | [C₆H₄Cl₂O₃S]⁺ (Molecular Ion) |

| 146/148/150 | [C₆H₄Cl₂]⁺ |

| 145/147 | [C₆H₃Cl₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or water) is expected to show absorptions characteristic of a substituted benzene ring.

-

π → π Transitions:* Benzene exhibits characteristic absorption bands due to π → π* transitions. The presence of substituents alters the positions and intensities of these bands.

Comparative Analysis with Isomers

The predicted spectroscopic data for this compound can be better understood by comparing it with the available experimental data for its isomers, such as 2,5-dichlorobenzenesulfonic acid and 3,4-dichlorobenzenesulfonic acid. [7][8]

-

¹H NMR: The symmetry of the 3,5-isomer leads to a simpler spectrum (two signals in the aromatic region) compared to the 2,5- and 3,4-isomers, which would each show three distinct signals with more complex splitting patterns due to the lower symmetry.

-

¹³C NMR: The 3,5-isomer will have four signals, while the 2,5- and 3,4-isomers will each have six signals for the aromatic carbons.

-

IR Spectroscopy: While the fundamental vibrations of the functional groups will be similar, the fingerprint region, particularly the C-H out-of-plane bending modes, will differ significantly, reflecting the different substitution patterns.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

References

-

International Journal of Engineering Research & Management Technology (IJERMT). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and.[Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. (2019-02-18). [Link]

-

YouTube. UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025-07-17). [Link]

-

1,3-diclbenz. (2011-08-06). [Link]

-

National Bureau of Standards. Ultraviolet absorption spectra of seven substituted benzenes.[Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF.[Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY.[Link]

-

Supporting information. Figure S1: Mass spectral fragmentations of sulfonates.[Link]

-

Oxford Academic. The Infrared Absorption Spectra of p-Dichlorobenzene and p-Dichlorobenzene-d 4.[Link]

-

PubChem. 2,5-Dichlorobenzenesulfonic acid.[Link]

-

Semantic Scholar. The Assignment of Infrared Absorption Bands of p -Dichlorobenzene.[Link]

-

PubChem. 1,2-Dichlorobenzene.[Link]

-

SFU Library. Spectral Database for Organic Compounds SDBS.[Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search.[Link]

-

PubChem. 3,5-Dichloro-2-hydroxybenzenesulfonic acid.[Link]

-

Human Metabolome Database. Showing metabocard for 3,5-Dichloro-2-hydroxybenzenesulfonic acid (HMDB0246049). (2021-09-10). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592).[Link]

-

The Royal Society of Chemistry. Supplementary Information for.[Link]

-

NIST WebBook. Benzenesulfonic acid.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453).[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986).[Link]

-

PubChem. This compound.[Link]

-

Okayama University. 3,4~Dichlorobenzene sulfonic acid.[Link]

-

Upstream Solutions. Putting ChemNMR to the Test.[Link]

-

Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones.[Link]

-

YouTube. How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. (2023-09-08). [Link]

-

YouTube. Predication of NMR in chemdraw. (2024-05-17). [Link]

-

Supporting Information. 3.[Link]

-

Gaussian. Comparing NMR Methods in ChemDraw and Gaussian. (2017-06-21). [Link]

-

YouTube. ChemDraw tutorial 4 - Prediction of NMR. (2021-01-12). [Link]

-

PubChemLite. 2,5-dichlorobenzenesulfonic acid (C6H4Cl2O3S).[Link]

-

Bibliothèque de l'ULB. Spectral Database for Organic Compounds, SDBS.[Link]

-

MassBank. Benzenesulfonic acids and derivatives. (2019-03-29). [Link]

-

PubChem. 3,4-Dichlorobenzenesulfonic acid.[Link]

-

PubChem. 3,5-dichlorobenzene(35S)sulfonic acid.[Link]

-

The Royal Society of Chemistry. Supplementary Information.[Link]

-

ChemSynthesis. 2,5-dichlorobenzenesulfonic acid. (2025-05-20). [Link]

-

ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl..[Link]

-

SpectraBase. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride - Optional[1H NMR] - Spectrum.[Link]

-

SpectraBase. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride - Optional[13C NMR] - Spectrum.[Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).[Link]

Sources

- 1. This compound | C6H4Cl2O3S | CID 10198459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-dichlorobenzene(35S)sulfonic acid | C6H4Cl2O3S | CID 11413568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaqr.org [aaqr.org]

- 4. ijermt.org [ijermt.org]

- 5. uwosh.edu [uwosh.edu]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 253535 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3,5-Dichlorobenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful design and execution of chemical syntheses and formulations hinge on a thorough understanding of the physicochemical properties of all components. Among these, solubility stands as a cornerstone parameter, dictating reaction kinetics, purification strategies, and the ultimate bioavailability of active pharmaceutical ingredients. This guide provides an in-depth exploration of the solubility of 3,5-dichlorobenzenesulfonic acid, a compound of interest in various chemical and pharmaceutical applications. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this document will equip the reader with a robust theoretical framework for predicting its solubility, practical methodologies for its experimental determination, and an understanding of the key factors governing its behavior in diverse organic media.

Physicochemical Profile of this compound

A foundational understanding of the molecular structure and properties of this compound is paramount to comprehending its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₃S | |

| Molecular Weight | 227.07 g/mol | |

| Appearance | Solid | |

| XLogP3 | 3.32 | |

| Polar Surface Area (PSA) | 62.8 Ų |

The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group (-SO₃H). The sulfonic acid group is highly polar and capable of strong hydrogen bonding, rendering this portion of the molecule hydrophilic. Conversely, the dichlorinated benzene ring is nonpolar and hydrophobic. This amphiphilic nature is the primary driver of its solubility behavior.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and carboxylic acids (e.g., acetic acid), possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen). These solvents are capable of both donating and accepting hydrogen bonds.

-

Expected Solubility: High . The highly polar sulfonic acid group of this compound can readily engage in hydrogen bonding with polar protic solvents. The energy gained from these strong intermolecular interactions is generally sufficient to overcome the lattice energy of the solid sulfonic acid. Aromatic sulfonic acids, in general, are known to be soluble in water and alcohols[1][2]. For instance, benzenesulfonic acid is soluble in water and ethanol[1].

Polar Aprotic Solvents

Polar aprotic solvents, including ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether, tetrahydrofuran), have a dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors but not donors.

-

Expected Solubility: Moderate to Low . While the polar nature of these solvents can interact with the sulfonic acid group through dipole-dipole interactions, the lack of hydrogen bond donation limits the strength of the solute-solvent interaction. The solubility will be a balance between these interactions and the energy required to break apart the solute lattice. The nonpolar dichlorobenzene ring will have some favorable interactions with the less polar regions of these solvents. For comparison, benzenesulfonic acid is insoluble in diethyl ether[1].

Nonpolar Solvents

Nonpolar solvents, such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), have low dielectric constants and primarily interact through weak van der Waals forces.

-

Expected Solubility: Very Low to Insoluble . The significant energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the this compound crystal lattice cannot be compensated by the weak van der Waals forces established with nonpolar solvents. The hydrophobic dichlorobenzene ring will have some affinity for these solvents, but it is insufficient to drive dissolution of the entire molecule.

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination is crucial for obtaining precise solubility values. The following protocol outlines a reliable method for this purpose.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the shake-flask method for solubility determination.

Sources

A Technical Guide to the Discovery and History of Dichlorobenzenesulfonic Acids

Abstract

Dichlorobenzenesulfonic acids, a class of halogenated aromatic sulfonic acids, represent a fascinating intersection of industrial chemistry and pharmaceutical synthesis. Their history is deeply rooted in the foundational discoveries of electrophilic aromatic substitution and has evolved to address the complex challenges of regioselectivity and isomeric purity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the course from the initial sulfonation of benzene to the targeted synthesis of specific dichlorinated isomers. We will explore the causal chemistry behind synthetic strategies, detail key experimental protocols, and examine the modern applications that underscore their continuing importance as versatile chemical intermediates.

Historical Context: The Dawn of Aromatic Sulfonation

The story of dichlorobenzenesulfonic acids begins with the broader history of aromatic sulfonation. In 1834, German chemist Eilhard Mitscherlich first reported the reaction of benzene with fuming sulfuric acid to produce benzenesulfonic acid. This pioneering work established sulfonation as a cornerstone of organic chemistry—an electrophilic aromatic substitution (EAS) reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (-SO₃H) group.[1]

Unlike many other EAS reactions, such as nitration or halogenation, sulfonation is notably reversible.[1] This unique characteristic, where the sulfonic acid group can be removed by treatment with dilute hot aqueous acid, would later be exploited in synthetic strategies to install temporary blocking or directing groups to control the regioselectivity of subsequent reactions.[1] The early industrial significance of this reaction was immense, paving the way for the synthesis of dyes, detergents, and pharmaceuticals where the sulfonic acid moiety imparts crucial properties like water solubility.[2]

The primary sulfonating agent is sulfur trioxide (SO₃), which acts as the powerful electrophile.[1] In practice, this is typically delivered by using concentrated sulfuric acid or, for more vigorous reactions, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.[2]

Caption: Synthetic pathways from dichlorobenzene isomers to their sulfonic acids.

The development of methods to isomerize less desirable chlorobenzenesulfonic acids into more valuable ones, such as converting 2- and 3-chlorobenzenesulfonic acid isomers into the 4-chloro isomer in the presence of sulfuric acid at high temperatures, highlights the industrial drive for isomeric purity. [3][4]

Physicochemical Properties of Key Isomers

The position of the chlorine and sulfonic acid groups significantly influences the physical and chemical properties of the resulting molecule. These properties are critical for their application, affecting solubility, acidity, and reactivity.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Dichlorobenzenesulfonic Acid | 609-62-1 | C₆H₄Cl₂O₃S | 227.06 | Not specified |

| 2,5-Dichlorobenzenesulfonic Acid | 88-42-6 | C₆H₄Cl₂O₃S | 227.06 | 97.0 - 101.0 (Dihydrate) [5] |

| 3,4-Dichlorobenzenesulfonic Acid | 939-95-7 | C₆H₄Cl₂O₃S | 227.06 | ~70 (Hydrated) [6] |

Data compiled from various sources. Melting points can vary based on hydration state. [6][7][5][8]

Representative Experimental Protocol: Synthesis of 3,4-Dichlorobenzenesulfonic Acid

This protocol is based on historical methods for the direct sulfonation of o-dichlorobenzene and is intended for illustrative purposes. [6]Modern industrial processes may utilize different reagents or conditions for improved efficiency and safety.

Objective: To synthesize 3,4-dichlorobenzenesulfonic acid via the electrophilic aromatic sulfonation of 1,2-dichlorobenzene.

Materials:

-

1,2-Dichlorobenzene (o-dichlorobenzene)

-

Concentrated Sulfuric Acid (d=1.84)

-

Activated Charcoal

-

Concentrated Hydrochloric Acid

-

Deionized Water

Procedure:

-

Reaction Setup: In a flask equipped for heating under reflux with air cooling, combine 65 mL of o-dichlorobenzene and 140 mL of concentrated sulfuric acid.

-

Heating: Heat the mixture in an oil bath maintained at 185±5°C for 24 hours. [6]The high temperature is necessary to overcome the deactivating effect of the chlorine atoms and drive the reaction to completion.

-

Quenching and Decolorization: After cooling, cautiously add 700 mL of water to the reaction mixture. Add a suitable amount of activated charcoal to decolorize the solution.

-

Initial Concentration: Heat the solution on a water bath to concentrate it to approximately half of its original volume.

-

Filtration and Washing: Cool the concentrated solution and filter it through a glass filter to collect the crude product. Wash the residue on the filter with concentrated HCl to remove residual sulfuric acid. [6]6. Drying: The resulting white, crystalline mass is dried. The product, 3,4-dichlorobenzenesulfonic acid, typically contains a small amount of water. [6]

Caption: Experimental workflow for the synthesis of 3,4-dichlorobenzenesulfonic acid.

Applications in Research and Drug Development

The true value of dichlorobenzenesulfonic acids in the modern scientific landscape lies in their role as versatile intermediates. [9]The presence of three distinct functional sites—the two chlorine atoms and the sulfonic acid group—allows for a wide range of subsequent chemical transformations.

-

Pharmaceutical Intermediates: A primary application is in the synthesis of more complex molecules for the pharmaceutical industry. [9]For example, derivatives of 2,4-dichlorobenzenesulfonic acid are precursors in the synthesis of diuretics like furosemide. [9]The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate, can begin from related dichlorinated precursors. [9][10]* Amino Acid Isolation: Historically, 3,4-dichlorobenzenesulfonic acid was recognized for its ability to form insoluble crystalline salts with specific amino acids, particularly histidine. [6]This property was exploited as a specific precipitation method to isolate histidine from protein hydrolysates, a significant advancement in biochemical separation techniques at the time. [6]* Precursors for Dyes and Specialty Chemicals: These acids serve as starting materials for a variety of specialty chemicals. For instance, 2,5-dichlorobenzenesulfonic acid can be used in the synthesis of 2,5-diaminobenzenesulfonic acid, an important intermediate for dyes with bright colors and good fastness properties. [11]

Conclusion

From their theoretical underpinnings in the 19th-century discovery of aromatic sulfonation to their practical application in 21st-century drug development, dichlorobenzenesulfonic acids have a rich and enduring history. The synthetic challenges posed by directing effects and isomer control have driven innovation in organic synthesis. Today, these compounds are not merely historical curiosities but remain crucial building blocks in the creation of high-value molecules, demonstrating the lasting legacy of fundamental chemical discoveries. Their continued use in industry and research is a testament to their versatility and importance as chemical intermediates.

References

- 2,4-dichlorobenzenesulfonic Acid | 609-62-1. Benchchem.

- 2,5-Dichlorobenzenesulfonic acid | 88-42-6. Benchchem.

- 3,4~Dichlorobenzene sulfonic acid. Journal of the Agricultural Chemical Society of Japan.

- Aromatic sulfonation. Polymer MIS.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

- 3,4-DICHLOROBENZENESULFONIC ACID 939-95-7 wiki. Guidechem.

- Aromatic sulfonation. Wikipedia.

- 3,4-DICHLOROBENZENESULFONIC ACID | 939-95-7. ChemicalBook.

- 2,5-dichlorobenzenesulfonic acid. ChemSynthesis.

- What is the synthesis and research on 2,5-Diaminobenzenesulfonic acid?. Guidechem.

- Preparation of 2,5-dichlorophenol. Google Patents.

- 2,5-Dichlorobenzenesulfonic Acid 88-42-6. TCI EUROPE N.V..

- 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. PubChem.

- Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater. Google Patents.

- EAS-Sulfonation. OpenOChem Learn.

- Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone. Google Patents.

- Aromatic Sulphonation and Related Reactions. ResearchGate.

- Sulfonation of aromatic compounds. Slideshare.

- Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. Google Patents.

- 3,4-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 253535. PubChem.

Sources

- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 4. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. 2,5-Dichlorobenzenesulfonic Acid | 88-42-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. icrwhale.org [icrwhale.org]

- 7. 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | Benchchem [benchchem.com]

- 8. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-dichlorobenzenesulfonic Acid | 609-62-1 | Benchchem [benchchem.com]

- 10. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

Theoretical Deep Dive: A Comparative Analysis of Dichlorobenzenesulfonic Acid Isomers

Abstract

Dichlorobenzenesulfonic acids are a class of organosulfur compounds with significant industrial and pharmaceutical relevance. Their isomeric forms, differing only in the substitution pattern of the two chlorine atoms on the benzene ring, exhibit distinct physicochemical properties that influence their reactivity, biological activity, and application potential. A thorough understanding of the structural, electronic, and spectroscopic characteristics of each isomer is paramount for targeted synthesis, drug design, and materials science applications. This technical guide provides a comprehensive theoretical framework for the study of dichlorobenzenesulfonic acid isomers, outlining established computational methodologies and presenting a comparative analysis of their predicted properties. While a direct, comprehensive comparative experimental study on all isomers is not extensively documented in publicly available literature, this guide synthesizes existing data and proposes a robust computational workflow to bridge this knowledge gap, empowering researchers to predict and understand the nuanced behavior of these important molecules.

Introduction: The Significance of Isomerism in Dichlorobenzenesulfonic Acids

Benzenesulfonic acids and their halogenated derivatives are versatile chemical intermediates.[1] The introduction of a sulfonic acid group to an aromatic ring imparts water solubility and provides a reactive handle for further functionalization. The dichlorinated congeners, in particular, are precursors in the synthesis of various pharmaceuticals, dyes, and agrochemicals. The six possible isomers of dichlorobenzenesulfonic acid – 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro-benzenesulfonic acid – while sharing the same molecular formula (C₆H₄Cl₂O₃S), possess unique electronic and steric environments due to the varied placement of the electron-withdrawing chlorine atoms. This isomeric variation is not trivial; it profoundly impacts the acidity of the sulfonic acid group, the susceptibility of the aromatic ring to further electrophilic or nucleophilic attack, and the overall molecular geometry, which in turn governs intermolecular interactions and solid-state packing.

For researchers in drug development, understanding these subtle differences is crucial for designing molecules with optimal binding affinities to biological targets. In materials science, the isomeric form can dictate the self-assembly properties and ultimately the performance of resulting polymers or crystalline materials. This guide, therefore, aims to provide a detailed theoretical foundation for elucidating the properties of these isomers, enabling a more rational approach to their application.

Computational Methodology: A Blueprint for Theoretical Investigation

To dissect the intricacies of the dichlorobenzenesulfonic acid isomers, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[2][3] Coupled with ab initio methods like Hartree-Fock (HF), these computational tools can provide deep insights into molecular structure, vibrational spectra, and electronic characteristics.

Recommended Computational Workflow

The following workflow outlines a comprehensive approach for the theoretical study of dichlorobenzenesulfonic acid isomers, drawing methodological inspiration from studies on similar compounds like p-chlorobenzenesulfonic acid.

Caption: A proposed computational workflow for the theoretical investigation of dichlorobenzenesulfonic acid isomers.

Step-by-Step Protocol:

-

Molecular Structure Generation: The initial 3D structures of all six dichlorobenzenesulfonic acid isomers are constructed using molecular modeling software such as Avogadro or GaussView.[4]

-

Geometry Optimization: The geometries of the isomers are optimized to find the most stable conformation. A widely used and reliable method for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[2][5] This level of theory provides a good description of both the geometry and electronic properties of organic molecules.

-

Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Spectroscopic Predictions:

-

FT-IR and Raman Spectra: The calculated vibrational frequencies and intensities can be used to simulate the FT-IR and Raman spectra of each isomer. This allows for a direct comparison with experimental data and aids in the assignment of vibrational modes.[6]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for the structural elucidation of the isomers.[7][8]

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

-

Choice of Software

Several computational chemistry software packages are capable of performing these calculations. Gaussian is a widely used commercial package with a comprehensive set of functionalities for DFT and ab initio calculations.[2][9][10][11] Open-source alternatives like ORCA and NWChem also offer powerful capabilities for such studies.[3][4] For visualization and analysis of the results, software such as GaussView, Avogadro, and VMD are commonly used.[3][4]

A Glimpse into the Isomers: Known Properties and Theoretical Postulates

While a comprehensive comparative theoretical study is yet to be published, we can synthesize available data and make informed predictions based on fundamental chemical principles.

Molecular Structures

The six isomers of dichlorobenzenesulfonic acid are:

-

2,3-Dichlorobenzenesulfonic acid

-

2,4-Dichlorobenzenesulfonic acid

-

2,5-Dichlorobenzenesulfonic acid

-

2,6-Dichlorobenzenesulfonic acid

-

3,4-Dichlorobenzenesulfonic acid

-

3,5-Dichlorobenzenesulfonic acid

Sources

- 1. 2,4-dichlorobenzenesulfonic Acid | 609-62-1 | Benchchem [benchchem.com]

- 2. medium.com [medium.com]

- 3. silicostudio.com [silicostudio.com]

- 4. medium.com [medium.com]

- 5. gaussian.com [gaussian.com]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 10. ritme.com [ritme.com]

- 11. gaussian.com [gaussian.com]

physical characteristics of 3,5-dichlorobenzenesulfonic acid

An In-depth Technical Guide to the Physical Characteristics of 3,5-Dichlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic sulfonic acid of significant interest within organic synthesis and pharmaceutical development. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a sulfonic acid group, imparts a unique combination of reactivity, acidity, and polarity. Understanding the fundamental physical characteristics of this compound is paramount for its effective handling, application in synthetic protocols, and integration into drug design frameworks. This guide provides a comprehensive overview of its core physical properties, grounded in available data and theoretical principles, to support professionals in research and development.

Molecular Structure and Chemical Identity

The arrangement of substituents on the benzene ring is central to the physical and chemical behavior of this compound. The two chlorine atoms at the meta-positions relative to the sulfonic acid group exert a strong electron-withdrawing inductive effect, which significantly influences the acidity of the sulfonic acid proton and the overall electronic distribution of the molecule.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", pos="2.5,0!", fontcolor="#202124"]; O1 [label="O", pos="3,-0.8!", fontcolor="#202124"]; O2 [label="O", pos="3,0.8!", fontcolor="#202124"]; O3 [label="OH", pos="3.8,0!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-2.5,-0.8!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="0.8,-2.2!", fontcolor="#34A853"]; H1 [label="H", pos="-0.8,2.2!"]; H2 [label="H", pos="-2.5,0.8!"]; H3 [label="H", pos="0.8,2.2!"];

// Define positions for benzene ring C1 [pos="-1,1.732!"]; C2 [pos="-2,0!"]; C3 [pos="-1,-1.732!"]; C4 [pos="1,-1.732!"]; C5 [pos="2,0!"]; C6 [pos="1,1.732!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- S; S -- O1 [label="="]; S -- O2 [label="="]; S -- O3; C2 -- Cl1; C4 -- Cl2; C1 -- H1; C3 -- H2; C6 -- H3;

// Add a label for the compound name label = "this compound"; labelloc = "b"; fontsize=14; } Caption: Molecular structure of this compound.

Key Identifiers:

Summary of Physical Properties

The following table summarizes the key . It is important to note that while some properties are well-documented, others are based on computed data or inferred from structurally related compounds due to a scarcity of published experimental values.

| Property | Value | Source/Comment |

| Physical Form | Solid | |

| Molecular Weight | 227.07 g/mol | [1] |

| Density | 1.668 g/cm³ | [2] |

| Melting Point | Data not available | Experimental value not found. Related compounds show a wide range. |

| Boiling Point | Data not available | Likely decomposes before boiling at atmospheric pressure. |

| pKa | Data not available | Expected to be a strong acid (pKa < 0). |

| XLogP3 | 3.32 | [2] (Computed) |

Detailed Physical Characteristics

Physical State and Appearance

This compound exists as a solid at standard temperature and pressure. The precise morphology, such as crystalline form or powder appearance, can vary depending on the method of synthesis and purification.

Thermal Properties: Melting and Boiling Points

-

3,5-Dichlorobenzenesulfonyl chloride , a synthetic precursor, has a melting point of 32-35 °C.[3]

-

2,5-Dichlorobenzenesulfonic acid , an isomer, melts in the range of 97.0 to 101.0 °C.[4]

-

The sodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid has a melting point greater than 300 °C, which is typical for ionic salts.[5]

A boiling point for this compound has not been determined, as aromatic sulfonic acids typically decompose at high temperatures before they can boil under atmospheric pressure.

Solubility Profile and Polarity

The solubility of this compound is governed by the interplay between the polar sulfonic acid group and the nonpolar dichlorinated benzene ring.

-

Polarity: The sulfonic acid group (-SO₃H) is highly polar and capable of strong hydrogen bonding. The dichlorobenzene portion of the molecule is nonpolar. The computed XLogP3 value of 3.32 suggests a significant degree of lipophilicity, despite the presence of the sulfonic acid group.[2]

-

Expected Solubility:

-

Water: The sulfonic acid group promotes solubility in water. However, the bulky and hydrophobic dichlorophenyl group will limit this solubility. It is expected to be moderately soluble in water, likely dissociating to form a strongly acidic solution.

-

Organic Solvents: Increased solubility is anticipated in polar organic solvents such as ethanol, methanol, and acetone, which can solvate both the polar head and the nonpolar ring. It is expected to have low solubility in nonpolar solvents like hexane.

-

This protocol outlines the standard OECD 105 guideline for determining water solubility.

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the mixture to stand, permitting the excess solid to settle. If necessary, centrifuge the solution to ensure complete separation of the undissolved solid.

-

Sampling and Analysis: Carefully extract a sample from the clear, saturated aqueous phase.

-

Quantification: Analyze the concentration of the dissolved substance in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported in g/L or mol/L based on the measured concentration.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

A [label="1. Add excess solute\nto water"]; B [label="2. Equilibrate at\nconstant temperature\n(24-48h)"]; C [label="3. Separate phases\n(settling/centrifugation)"]; D [label="4. Sample aqueous\nphase"]; E [label="5. Quantify concentration\n(e.g., HPLC)"]; F [label="6. Calculate solubility"];

A -> B -> C -> D -> E -> F; } Caption: Workflow for determining aqueous solubility via the shake-flask method.

Density

The density of this compound has been reported as 1.668 g/cm³.[2] This value is consistent with a dense, solid organic compound containing heavy atoms like chlorine and sulfur.

Acidity (pKa)

The sulfonic acid group is inherently one of the strongest organic acid functional groups. The presence of two electron-withdrawing chlorine atoms on the benzene ring further increases the acidity through their negative inductive effect (-I). This effect stabilizes the resulting sulfonate anion (C₆H₃Cl₂SO₃⁻) by delocalizing the negative charge, thereby facilitating the dissociation of the proton.

While an experimental pKa value for this compound is not available, it is expected to be a very strong acid with a pKa value significantly less than 0, similar to other arylsulfonic acids. For comparison, the predicted pKa of its isomer, 2,5-dichlorobenzenesulfonic acid, is -1.47.[4]

Safety, Handling, and Storage

As a strong acid, this compound and its derivatives are corrosive and require careful handling.

-

Handling: Work should be conducted in a well-ventilated area, preferably a fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to avoid contact with skin and eyes.[2][6]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It should be kept away from incompatible materials such as strong bases and oxidizing agents.[6]

Relevance in Research and Drug Development

While direct applications of this compound are not as widely documented as its carboxylic acid analog, its physical properties make it a relevant molecule in several areas:

-

Catalysis: As a strong, solid acid, it has potential applications as a catalyst in organic reactions where a strong proton source is required.

-

Intermediate Synthesis: It can serve as a precursor for the synthesis of other complex molecules, including active pharmaceutical ingredients (APIs). The related compound, 3,5-dichlorobenzoic acid, is a key starting material in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[7]

-

Ion-Pairing Reagent: In analytical and preparative chromatography, its sulfonate anion can be used as an ion-pairing agent to improve the retention and separation of basic compounds in reverse-phase HPLC.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 3,5-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. This compound | C6H4Cl2O3S | CID 10198459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. 88-42-6 CAS MSDS (2,5-DICHLOROBENZENESULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 3,5-Dichlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reactivity of the sulfonic acid group in 3,5-dichlorobenzenesulfonic acid. The presence of two chlorine atoms in a meta-relationship to the sulfonyl moiety significantly influences its electronic properties and, consequently, its chemical behavior. This document will delve into the synthesis of this compound, the conversion to its key derivatives—sulfonyl chloride and sulfonamides—and the underlying mechanistic principles governing these transformations. Particular emphasis is placed on the electronic and steric effects of the dichloro-substitution pattern. Experimental protocols and applications in medicinal chemistry are also detailed, offering a thorough resource for professionals in drug discovery and development.

Introduction: The Strategic Importance of the 3,5-Dichloro Substitution

This compound is an aromatic sulfonic acid characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring bearing two chlorine atoms at the 3 and 5 positions. The strategic placement of these two strongly electronegative chlorine atoms meta to the sulfonic acid group has profound implications for the molecule's reactivity. The primary influence is a strong inductive electron-withdrawing effect, which enhances the acidity of the sulfonic acid and increases the electrophilicity of the sulfur atom in its derivatives. This heightened reactivity makes this compound and its derivatives valuable intermediates in organic synthesis, particularly in the construction of biologically active molecules. This guide will explore the synthesis and key reactions of this compound, providing a foundational understanding for its application in medicinal chemistry and materials science.

Synthesis of this compound

Mechanistic Considerations in Electrophilic Aromatic Sulfonation